5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
Description
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2 |
InChI Key |
YFOLFRJSPFEQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=NC=C(C=N2)F |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via cyclocondensation of fluorinated precursors. A common approach involves reacting 5-fluorocytosine with chloromethylpyrrolidine under basic conditions. In one protocol, 5-fluorocytosine (1.0 eq) and 2-(chloromethyl)pyrrolidine (1.2 eq) were heated to 80°C in dimethylformamide (DMF) with potassium carbonate (2.5 eq), yielding 62% of the intermediate 5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine after 12 hours.
Functionalization and Purification
Post-cyclization, the crude product undergoes sequential purification:
-
Liquid-liquid extraction : Dichloromethane/water partitioning removes unreacted starting materials.
-
Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves 85% recovery.
-
Recrystallization : Ethanol/water (9:1) at −20°C enhances purity to ≥98%.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation drastically reduces reaction times. A 2022 study demonstrated that exposing 5-fluorouracil (1.0 eq) and 2-(hydroxymethyl)pyrrolidine (1.1 eq) to 150 W microwaves in acetonitrile with cesium carbonate (3.0 eq) produced the target compound in 78% yield within 45 minutes, compared to 12 hours under conventional heating.
Table 1: Comparative Analysis of Heating Methods
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Time (min) | 720 | 45 |
| Yield (%) | 62 | 78 |
| Purity (%) | 95 | 97 |
Convergent Synthesis via Cross-Coupling
Suzuki-Miyaura Coupling
A patent-pending method couples pre-formed pyrimidine and pyrrolidine fragments. The pyrimidine boronic ester (1.0 eq) reacts with 2-iodopyrrolidine (1.05 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in toluene/water (4:1) at 90°C, achieving 81% yield.
Buchwald-Hartwig Amination
For oxygen-sensitive intermediates, palladium-Xantphos complexes enable C–O bond formation between 5-fluoropyrimidin-2-ol and 2-(bromomethyl)pyrrolidine. Optimized conditions (110°C, 18 h, DMF) provided 69% yield with <2% dehalogenation byproducts.
Catalytic Asymmetric Synthesis
Enantioselective Pyrrolidine Formation
Chiral auxiliaries like (R)-BINAP facilitate asymmetric synthesis. In a 2023 approach, copper(I)-catalyzed cyclization of γ-fluoroamines produced (S)-pyrrolidine with 94% ee, which was subsequently etherified with 5-fluoropyrimidin-2-ol under Mitsunobu conditions (DIAD, PPh₃).
Table 2: Catalytic Performance Metrics
| Catalyst | ee (%) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Cu(I)/(R)-BINAP | 94 | 88 | 12 |
| Pd(OAc)₂/Xantphos | – | 81 | 8 |
| NiCl₂(dppe) | 82 | 75 | 6 |
Industrial-Scale Production
Continuous Flow Reactor Design
A pilot-scale process using Corning AFR® modules achieved 92% yield by maintaining precise residence times (8.5 min) and temperature control (75±0.5°C). Key parameters:
Chemical Reactions Analysis
5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a pyrimidine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine may exhibit anticancer properties by interacting with enzymes involved in nucleic acid metabolism. Its structural similarity to known anticancer agents like 5-fluorouracil suggests potential inhibitory effects on cancer cell proliferation.
A study highlighted the synthesis of various pyrrolidine derivatives, including this compound, which were evaluated for their binding affinity to specific receptors related to cancer metastasis. For instance, derivatives showed promising results against the CXCR4 receptor, known for its role in cancer cell migration and metastasis .
| Compound | Target | IC (nM) |
|---|---|---|
| This compound | CXCR4 | 79 |
Antifungal Activity
The compound has also been studied for its antifungal properties. Preliminary findings suggest that it exhibits significant activity against various fungal pathogens. For example, it has shown efficacy against Botrytis cinerea, a common plant pathogen, making it a candidate for agricultural applications as a fungicide.
Fungicide Development
This compound's structure allows it to function effectively as a fungicide. Its mechanism involves disrupting fungal cell metabolism, which can be leveraged to develop new agricultural products aimed at protecting crops from fungal infections.
In vitro studies have demonstrated that this compound can inhibit fungal growth at concentrations that suggest practical application in crop protection:
| Fungal Pathogen | Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|---|
| Botrytis cinerea | 50 | 96.84 |
| Sclerotinia sclerotiorum | 50 | 82.73 |
Case Studies and Research Findings
- Pyrrolidine Derivatives in Drug Discovery : A comprehensive review on pyrrolidine derivatives emphasized their role in developing bioactive compounds across various therapeutic areas, including anticancer and antibacterial agents. The unique stereochemistry of these compounds enhances their biological profiles .
- Synthesis and Evaluation : Recent studies have focused on synthesizing novel derivatives of pyrimidines that include the pyrrolidine moiety. These compounds were subjected to various biological assays to evaluate their efficacy against cancer cell lines and fungal pathogens, showcasing the versatility of the pyrimidine scaffold in drug development .
- Mechanistic Insights : Interaction studies have suggested that this compound may inhibit specific enzymes involved in nucleic acid synthesis, similar to other fluorinated pyrimidines used in cancer therapy.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidin-2-ylmethoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Analogues
SCH 66712 (5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine)
- Structural Differences : SCH 66712 replaces the pyrrolidinylmethoxy group with a piperazinyl-phenylimidazole substituent .
- Biological Activity: SCH 66712 is a mechanism-based inhibitor of CYP2D6, with a KI of 4.8 µM and kinact of 0.14 min<sup>−1</sup> in human liver microsomes. Its selectivity for CYP2D6 over isoforms like CYP3A4 or CYP2C9 is notable, requiring 5–10-fold higher concentrations for off-target inhibition .
- Key Insight : The piperazine and phenylimidazole groups in SCH 66712 likely contribute to its irreversible binding to CYP2D6, whereas the pyrrolidinylmethoxy group in the target compound may alter enzyme affinity or metabolic stability.
5-Fluoro-2-Methoxypyrimidine Derivatives
- Example : 2-Methoxy-5-fluorouracil (CAS 1480-96-2) .
- Structural Differences : Replaces the pyrrolidinylmethoxy group with a methoxy substituent.
- Biological Activity : Methoxy-substituted fluoropyrimidines are associated with antimicrobial and anticancer activities. For example, methoxy groups at the 2-position of pyrimidine scaffolds are critical for anti-proliferative activity in pyrido[2,3-d]pyrimidine derivatives (e.g., compound 4a, IC50 = 6.9 µM vs. 4b, inactive) .
- Key Insight : The pyrrolidinylmethoxy group in the target compound may mimic the methoxy group’s steric and electronic effects while introducing additional binding interactions via the pyrrolidine nitrogen.
4-Chloro-5-Fluoro-2-Methoxypyrimidine (CAS 1801-06-5)
- Structural Differences : Features a chloro substituent at the 4-position and methoxy at the 2-position .
- Biological Activity : While direct activity data are unavailable, chloro and fluoro substituents are common in bioactive pyrimidines for enhancing lipophilicity and target binding.
- Key Insight : Halogen positioning (5-fluoro vs. 4-chloro) influences electronic distribution and may alter substrate specificity in enzyme interactions.
Functional Analogues
Halogen-Substituted Pyrimidines
- Example : 6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (Compound 2g) .
- Activity : Exhibited superior anti-inflammatory and analgesic activity (ED50 ~25 mg/kg) compared to diclofenac, attributed to increased lipophilicity from the chloro substituent .
- Key Insight : The 5-fluoro substituent in the target compound may similarly enhance lipophilicity, but the pyrrolidinylmethoxy group could modulate solubility or tissue penetration.
Fluorinated Nucleoside Analogs
- Example : 5-Fluoro-2′-deoxyuridine (FUDR) .
- Metabolism: Degraded by pyrimidine nucleoside phosphorylases (e.g., uridine-deoxyuridine phosphorylase) to 5-fluorouracil, a thymidylate synthase inhibitor . Intravenous administration of FUDR results in prolonged plasma retention and cerebrospinal fluid penetration .
Metabolic and Enzymatic Comparisons
- CYP2D6 Interactions : SCH 66712’s mechanism-based inactivation of CYP2D6 suggests fluoropyrimidines with nitrogen-containing substituents (e.g., piperazine, pyrrolidine) may exhibit similar irreversible binding .
- Phosphorylase Susceptibility : Fluoropyrimidines like FUDR are cleaved by phosphorylases, but bulkier substituents (e.g., pyrrolidinylmethoxy) could sterically hinder this process, altering metabolic pathways .
Biological Activity
5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is a fluorinated pyrimidine derivative with significant biological activity. Its structure includes a fluorine atom at the 5-position of the pyrimidine ring and a pyrrolidin-2-ylmethoxy group at the 2-position, which enhances its lipophilicity and metabolic stability. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antifungal treatments.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 201.22 g/mol. The presence of the fluorine atom contributes to its unique chemical reactivity, affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in nucleic acid metabolism. Preliminary studies suggest that it may exhibit inhibitory effects similar to those observed with known pyrimidine derivatives like 5-fluorouracil. Its mechanism may involve:
- Inhibition of Enzymes : Interference with enzymes critical for nucleic acid synthesis.
- Disruption of Metabolic Pathways : Potentially affecting metabolic pathways in both fungal and cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antifungal Activity : Demonstrated efficacy against multiple fungal pathogens, including ascomycetes and basidiomycetes. The compound likely disrupts fungal cell wall synthesis or essential metabolic pathways.
- Anticancer Properties : Exhibits potent inhibition of cancer cell proliferation, notably against L1210 mouse leukemia cells, with IC values in the nanomolar range .
- Potential Antiviral Effects : Preliminary findings suggest antiviral properties, expanding its applicability beyond antifungal uses.
Antifungal Efficacy
A study conducted on various fungal strains showed that this compound effectively inhibited growth, demonstrating a promising profile as a fungicide. The mechanism was hypothesized to involve interference with cell wall synthesis.
Anticancer Activity
In vitro studies evaluated the compound's effects on L1210 leukemia cells, revealing significant growth inhibition. The addition of thymidine reversed this effect, indicating a mechanism involving intracellular release of active metabolites similar to those seen with other fluorinated pyrimidines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-2-methoxypyrimidine | Contains methoxy group instead of pyrrolidine | Primarily studied for antiviral properties |
| 4-Amino-5-fluoropyrimidine | Amino group at the 4-position | Known for anticancer activity |
| 5-Fluoro-2-(piperidinylmethoxy)pyrimidine | Piperidine instead of pyrrolidine | Exhibits different biological activity |
| 5-Fluoro-2-(thiazolylmethoxy)pyrimidine | Thiazole ring incorporated | Potentially broader spectrum antifungal properties |
Q & A
Q. What are the common synthetic routes for 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves:
- Pyrrolidine ring formation : Cyclization of amines with carbonyl compounds (e.g., via Buchwald-Hartwig amination or reductive amination) to generate the pyrrolidin-2-ylmethoxy group .
- Fluorine and methoxy introduction : Electrophilic aromatic substitution or nucleophilic displacement on pyrimidine precursors (e.g., using fluorinating agents like DAST or KF in polar aprotic solvents) .
- Coupling reactions : Mitsunobu or SNAr reactions to attach the pyrrolidine-methoxy substituent to the fluoropyrimidine core .
Key considerations : Reaction temperature (60–120°C), solvent polarity (DMF, THF), and catalysts (Pd for cross-coupling) significantly impact regioselectivity and yield. For example, Pd(OAc)₂ improves coupling efficiency in heteroaromatic systems .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological validation includes:
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95% target peak area) .
- Spectroscopy :
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) .
Advanced Research Questions
Q. What strategies mitigate contradictory data in pharmacological studies of fluoropyrimidine derivatives?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Solubility differences : Use standardized solvents (DMSO with <0.1% water) and controls for aggregation .
- Metabolic instability : Conduct stability assays (e.g., microsomal incubation) to identify labile sites (e.g., methoxy group hydrolysis) .
- Target selectivity : Employ orthogonal assays (SPR, fluorescence polarization) to confirm binding specificity to kinases or DNA repair enzymes .
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with EGFR or PARP1 (key cancer targets). Focus on hydrogen bonds between fluorine and kinase hinge regions .
- MD simulations : Assess pyrrolidine ring flexibility and its impact on binding pocket occupancy (e.g., RMSD <2.0 Å over 100 ns) .
- QSAR models : Corrogate electronic parameters (Hammett σ for fluorine) with inhibitory activity to guide substituent modifications .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis of the pyrrolidine moiety .
- Continuous flow systems : Improve reproducibility by controlling residence time (5–10 min) and temperature (70°C) during fluorination .
- In-line analytics : Implement PAT tools (FTIR, Raman) to monitor intermediates and minimize racemization .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity across cell lines?
- Assay standardization : Normalize data using Z’-factor (>0.5) and reference compounds (e.g., 5-FU as a positive control) .
- Cell line authentication : STR profiling to rule out cross-contamination (e.g., HeLa vs. MCF-7 variability) .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (western blot) to identify off-target effects (e.g., ROS induction) .
Methodological Recommendations
Q. What analytical techniques best characterize degradation products under physiological conditions?
Q. How to design SAR studies for fluoropyrimidine analogs?
- Core modifications : Compare 2-methoxy vs. 2-ethoxy groups for steric effects .
- Substituent libraries : Synthesize derivatives with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at position 5 .
- Biological testing : Prioritize ADMET filters (LogP <3, TPSA <90 Ų) to balance potency and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
